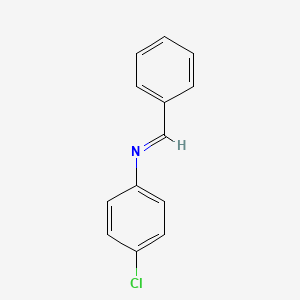

N-Benzylidene-4-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCAQYVAHZWHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780-21-2 | |

| Record name | N-Benzylidene-4-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC95597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylidene-4-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Docking Simulation:using Software Such As Autodock, Moe Molecular Operating Environment , or Discovery Studio, the Docking Simulation is Performed.acs.orgdntb.gov.uathe Algorithm Systematically Samples a Large Number of Orientations and Conformations of the Ligand Within the Receptor S Active Site. Each Generated Pose is Evaluated by a Scoring Function, Which Estimates the Binding Affinity E.g., in Kcal/mol . the Poses with the Best Scores, Representing the Most Favorable Binding Modes, Are then Saved for Further Analysis.nih.govthis Process Allows Researchers to Hypothesize How the Ligand Might Interact with the Protein at a Molecular Level.bendola.com

Computational and Theoretical Chemistry Studies of N Benzylidene 4 Chloroaniline

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic systems like N-Benzylidene-4-chloroaniline. These calculations are instrumental in predicting molecular geometries, energetic properties, and electronic structures.

The first step in the computational study of N-Benzylidene-4-chloroaniline involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Theoretical calculations for similar Schiff base compounds have demonstrated that the optimized bond lengths and angles are generally in good agreement with experimental data obtained from X-ray diffraction. dergipark.org.tr For instance, in a related compound, the calculated C=N bond length was found to be very close to the experimentally measured value. dergipark.org.tr Small discrepancies between theoretical and experimental values are often attributed to the fact that calculations are typically performed for an isolated molecule in the gas phase, whereas experimental results are obtained from the solid state where intermolecular interactions are present. dergipark.org.tr The optimization process provides a detailed picture of the molecular structure, including the planarity or non-planarity of the aromatic rings with respect to the central imine bridge.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For Schiff bases, a variety of basis sets and functionals have been employed to achieve reliable results.

Commonly used basis sets include the Pople-style basis sets such as 6-31G(d) and the more flexible triple-zeta basis set 6-311G(d,p) or 6-311++G(d,p). dergipark.org.trresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in molecules with multiple bonds and lone pairs, such as N-Benzylidene-4-chloroaniline.

The Becke's three-parameter hybrid functional (B3LYP) is a widely used exchange-correlation functional for organic molecules. dergipark.org.trresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT, providing a good balance for describing electron correlation. The combination of the B3LYP functional with a basis set like 6-311++G(d,p) has been shown to yield accurate predictions for the geometry and electronic properties of related Schiff base compounds. dergipark.org.trdergipark.org.tr

Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Schiff Bases

| Component | Examples | Purpose |

|---|---|---|

| Basis Set | 6-31G(d) | Provides a basic description of atomic orbitals. |

| 6-311G(d,p) | Offers a more flexible and accurate description of atomic orbitals. researchgate.net | |

| 6-311++G(d,p) | Includes diffuse functions for better description of anions and weak interactions. dergipark.org.tr |

| Exchange-Correlation Functional | B3LYP | A hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. dergipark.org.trresearchgate.net |

N-Benzylidene-4-chloroaniline possesses conformational flexibility, primarily due to the rotation around the C-N and C-C single bonds connecting the aromatic rings to the imine group. Potential Energy Surface (PES) scans are performed to explore the different possible conformations and identify the most stable ones. dergipark.org.tr This is typically done by systematically rotating a specific dihedral angle and calculating the energy at each step. dergipark.org.tr

For a similar Schiff base, a one-dimensional PES scan was conducted by varying the N1–C5–C6–C7 torsion angle from 0° to 360° in increments of 10°. dergipark.org.tr Such an analysis reveals the energy barriers between different conformers and helps in identifying the global minimum energy structure. dergipark.org.tr The results of conformational analysis are crucial for understanding the molecule's shape and how it might interact with other molecules.

Electronic Structure Analysis

The electronic properties of N-Benzylidene-4-chloroaniline are key to understanding its reactivity, spectral behavior, and potential applications. DFT calculations provide valuable insights into the electronic structure through the analysis of frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of HOMO and LUMO densities across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.

In related Schiff bases, the HOMO is often localized on the aniline (B41778) ring, while the LUMO is distributed over the benzylidene ring and the imine group. dergipark.org.tr This distribution suggests that the aniline moiety is the primary site for electrophilic attack, while the benzylidene and imine parts are more susceptible to nucleophilic attack. The visualization of HOMO and LUMO surfaces provides a clear picture of these reactive sites. dergipark.org.tr

The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the energy gap between them (ΔE = ELUMO - EHOMO) are important quantum chemical parameters. A lower HOMO-LUMO energy gap implies a higher chemical reactivity and lower kinetic stability. researchgate.net It also indicates that the molecule can be more easily excited, which is relevant for its electronic and optical properties. dergipark.org.tr

Theoretical studies on analogous compounds have been used to calculate these values. For instance, the HOMO-LUMO energy gap for related Schiff bases has been determined using DFT calculations, providing insights into their chemical reactivity and stability. researchgate.nettandfonline.com

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Related Schiff Base

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: The values presented are representative and are based on data for analogous compounds. The exact values for N-Benzylidene-4-chloroaniline would require a specific computational study.

Spectroscopic Parameter Prediction via DFT

Vibrational Frequency Assignments and Potential Energy Distribution (PED) Analysis

The vibrational characteristics of N-Benzylidene-4-chloroaniline are fundamental to understanding its structural and electronic properties. The analysis of its vibrational modes is typically conducted through a synergistic approach, combining experimental spectroscopic techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with quantum chemical calculations, primarily using Density Functional Theory (DFT). researchgate.netresearchgate.net

Theoretical calculations, often employing methods such as B3LYP with a 6-311++G(d,p) basis set, are used to compute the harmonic vibrational frequencies. dergipark.org.tr Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and the use of incomplete basis sets, the computed frequencies are scaled using established scaling factors to improve agreement with experimental data. dergipark.org.tr

A crucial component of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal vibrational mode. tandfonline.comresearchgate.net This allows for an unambiguous assignment of the spectral bands observed experimentally. For N-Benzylidene-4-chloroaniline and related Schiff bases, key vibrational modes include the C-H, C=N (imine), C-N, C-C, and C-Cl stretching and bending vibrations.

For instance, in similar benzylidene aniline structures, the characteristic imine (C=N) stretching vibration is a strong band typically observed in the FT-IR spectrum around 1620-1630 cm⁻¹. researchgate.net The PED for this mode would show a very high contribution (often over 60%) from the C=N stretching coordinate, confirming its identity. researchgate.net Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the C-Cl stretching mode appears at lower frequencies. tandfonline.com

Table 1: Illustrative Vibrational Frequency Assignments for a Representative Benzylidene Aniline Structure Note: This table is a generalized representation based on data from related Schiff base studies. researchgate.netdergipark.org.trtandfonline.com Frequencies are in cm⁻¹.

| Calculated (Scaled) Frequency | Experimental Frequency (FT-IR) | Assignment | Potential Energy Distribution (PED) Contribution (%) |

| ~3060 | ~3058 | ν(C-H) aromatic | ν(C-H) (95) |

| ~1627 | ~1625 | ν(C=N) imine | ν(C=N) (68), ν(C=C) (15) |

| ~1580 | ~1578 | ν(C=C) aromatic | ν(C=C) (75) |

| ~1315 | ~1310 | ν(C-N) | ν(C-N) (45), δ(C-H) (20) |

| ~1188 | ~1190 | δ(C-H) in-plane bend | δ(C-H) (55) |

| ~1085 | ~1089 | Ring breathing | Ring modes (60) |

| ~830 | ~835 | δ(C-H) out-of-plane bend | γ(C-H) (70) |

| ~750 | ~755 | γ(C-Cl) out-of-plane bend | γ(C-Cl) (40), Ring torsion (30) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. tandfonline.comorientjchem.orguni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. uni-muenchen.de

The stability of a molecule is significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.demdpi.com The stabilization energy, E(2), associated with this delocalization is calculated as a measure of the interaction strength. uni-muenchen.de

Table 2: Major NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for a Representative Benzylidene Aniline Structure Note: This table is a generalized representation based on NBO studies of related Schiff bases. mdpi.comresearchgate.netconicet.gov.ar The specific values are illustrative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C)benzylidene ring | ~40-55 | n → π |

| π (C=C)aniline ring | π (C=N)imine | ~20-30 | π → π |

| π (C=N)imine | π (C=C)aniline ring | ~15-25 | π → π |

| π (C=C)benzylidene ring | π (C=N)imine | ~18-28 | π → π |

| LP (1) Cl | σ (C-C)aniline ring | ~2-5 | n → σ* |

LP: Lone Pair; π: pi bonding orbital; π: pi antibonding orbital; σ: sigma antibonding orbital

These E(2) values quantify the extent of electron delocalization, indicating a conjugated system that extends across the entire molecule, which influences its chemical reactivity and spectroscopic properties.

Molecular Docking Simulations for Ligand-Target Interactions (Methodology focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-Benzylidene-4-chloroaniline) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netcolab.ws The focus here is on the general methodology employed in such simulations.

Coordination Chemistry and Metal Complexation of N Benzylidene 4 Chloroaniline

Synthesis of Metal Complexes (e.g., with transition metal ions like Cu(II), Ni(II), Co(II), Zn(II), Cr(III), Mn(II), Cd(II))

The synthesis of metal complexes with N-Benzylidene-4-chloroaniline and similar Schiff bases is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent. A general and widely adopted procedure involves the reflux of an ethanolic or methanolic solution containing the Schiff base ligand and the corresponding metal salt, often a chloride or nitrate. chemrevlett.comtsijournals.com

For instance, a common method involves dissolving the N-Benzylidene-4-chloroaniline ligand in ethanol (B145695) and adding an equimolar or a specific stoichiometric amount of the metal salt (e.g., CuCl₂, NiCl₂·6H₂O, Co(NO₃)₂) also dissolved in ethanol. tsijournals.comsemanticscholar.org The mixture is then refluxed for several hours. tsijournals.com During this process, the metal ion coordinates with the ligand. Upon cooling the reaction mixture, the resulting solid complex often precipitates out of the solution. This precipitate can then be filtered, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator. semanticscholar.orgresearchgate.net In some preparations, maintaining a specific pH by adding alcoholic ammonia (B1221849) can facilitate the precipitation of the complex. tsijournals.com The resulting metal complexes are often colored, air-stable solids. tsijournals.com

Studies on related Schiff bases, such as 2-hydroxy-5-chloro-benzylidene-4-chloro-aniline, have successfully yielded complexes with Cu(II), Ni(II), Co(II), and Zn(II) using this reflux method with metal nitrates in ethanol. tsijournals.com Similarly, research on N-benzylideneaniline, the parent compound, details the synthesis of a Ni(II) complex by refluxing the ligand with NiCl₂·6H₂O in methanol (B129727) for several hours. semanticscholar.org The formation of complexes between N-Benzylidene-4-chloroaniline and a range of metal ions including Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been confirmed through potentiometric studies, suggesting these can be synthesized using similar established methods. researchgate.net

Characterization of N-Benzylidene-4-chloroaniline Metal Complexes

The formation and structure of metal complexes with N-Benzylidene-4-chloroaniline are elucidated using various analytical and spectroscopic techniques. These methods provide critical information on the coordination mode, geometry, and electronic properties of the newly formed compounds.

Spectroscopic Signatures of Complex Formation (e.g., IR, UV-Vis, NMR)

Spectroscopic analysis is fundamental to confirming the coordination of the N-Benzylidene-4-chloroaniline ligand to a metal center.

Infrared (IR) Spectroscopy: A key piece of evidence for complexation is the shift in the stretching frequency of the azomethine group (ν(C=N)). In the free N-Benzylidene-4-chloroaniline ligand, the characteristic ν(C=N) band appears around 1623-1628 cm⁻¹. tsijournals.com Upon coordination to a metal ion, the electron density around the imine nitrogen atom changes, causing this band to shift, typically to a lower frequency (e.g., 1580–1600 cm⁻¹). wisdomlib.org This shift indicates the involvement of the azomethine nitrogen in bonding with the metal ion. wisdomlib.org Additionally, new, weaker bands may appear in the far-infrared region of the complex's spectrum, which are attributed to the formation of new metal-nitrogen (M-N) bonds. tsijournals.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry and the electronic transitions occurring upon coordination. The free ligand typically exhibits absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the C=N group. semanticscholar.org Upon complexation, these bands may shift in wavelength and intensity, confirming the ligand-to-metal interaction. semanticscholar.org For example, the formation of complexes can cause a wavelength shift in the n→π* transition associated with the unpaired electrons of the imine nitrogen. dergipark.org.tr Furthermore, new absorption bands, often in the visible region, can appear due to d-d electronic transitions within the metal ion or charge-transfer transitions between the metal and the ligand. tsijournals.comdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes (such as those with Zn(II) or Cd(II)). In the ¹H NMR spectrum of the free ligand, the proton of the azomethine group (-CH=N-) gives a characteristic singlet. rsc.org For the parent N-benzylideneaniline, this appears around 10.0 ppm. arcjournals.org In the ¹³C NMR spectrum, the carbon atom of the azomethine group is also highly deshielded, appearing at approximately 193.8 ppm for the Ni(II) complex of N-benzylideneaniline. arcjournals.org Upon complexation, the chemical shifts of the azomethine proton and carbon are expected to change due to the alteration of the electronic environment, providing further evidence of coordination. researchgate.net

| Spectroscopic Technique | Free Ligand (N-Benzylidene-4-chloroaniline) | Metal Complex | Significance |

| IR Spectroscopy | ν(C=N) at ~1623-1628 cm⁻¹ | Shift in ν(C=N) to lower frequency | Confirms coordination via azomethine nitrogen. tsijournals.comwisdomlib.org |

| New bands in far-IR region | Appearance of M-N bond vibrations. tsijournals.com | ||

| UV-Vis Spectroscopy | π-π* and n-π* transitions | Shift in ligand-centered transitions | Indicates ligand-metal interaction. semanticscholar.org |

| Appearance of new d-d or charge-transfer bands | Provides information on complex geometry and electronic structure. dergipark.org.tr | ||

| NMR Spectroscopy | Characteristic signals for azomethine H and C | Shift in azomethine H and C signals | Confirms change in electronic environment upon coordination. researchgate.net |

Magnetic Measurements and Electrical Conductivity Studies

Magnetic Measurements: Magnetic susceptibility measurements are crucial for determining the geometry of complexes with paramagnetic metal ions like Cu(II), Ni(II), and Co(II). The measured magnetic moment (μ_eff) provides information about the number of unpaired electrons in the metal's d-orbitals. For instance, magnetic moment values can help distinguish between different possible geometries, such as octahedral, tetrahedral, or square planar. wisdomlib.orgal-kindipublisher.com Studies on related Schiff base complexes have shown that Co(II) complexes can be paramagnetic, while Zn(II) complexes are diamagnetic, as expected for a d¹⁰ metal ion. al-kindipublisher.com

Electrical Conductivity Studies: Molar conductance measurements of the complexes in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are used to determine their electrolytic nature. Low conductivity values typically indicate that the complexes are non-electrolytes, meaning the anions (e.g., chloride) are coordinated directly to the metal ion within the coordination sphere. tsijournals.comal-kindipublisher.comresearchgate.net Conversely, high molar conductance values suggest an electrolytic nature, where the anions exist outside the coordination sphere as counter-ions. arcjournals.orgsemanticscholar.org

Determination of Stability Constants of Metal Complexes

The stability of a metal complex in solution is a critical parameter, quantified by its stability constant (or formation constant). Higher stability constants indicate a greater propensity for the complex to form and remain intact in solution.

Potentiometric Methods (e.g., Calvin-Bjerrum, Irving-Rossotti)

A widely used and reliable method for determining the stepwise stability constants of metal complexes is potentiometric titration. ddugu.ac.in The Calvin-Bjerrum and Irving-Rossotti techniques are prominent examples of this approach. researchgate.netddugu.ac.inniscpr.res.in This method involves titrating a solution containing the ligand and the metal ion with a standard base. By monitoring the pH changes during the titration, one can calculate the proton-ligand and metal-ligand stability constants. ijarsct.co.inscirp.org

In a typical experiment, three sets of titrations are performed: a free acid titration, a titration of the acid plus the ligand, and a titration of the acid plus the ligand and the metal ion. ddugu.ac.inscirp.org The differences in the titration curves provide the data needed to calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion. Plotting n̄ against the negative logarithm of the free ligand concentration (pL) generates a formation curve, from which the stability constants (log K) can be derived. ijarsct.co.in

For N-Benzylidene-4-chloroaniline (BDCA), the formation constants (log K₁) for its complexes with several transition metals have been determined potentiometrically at 25°C. researchgate.net These studies indicate the formation of 1:1 metal-to-ligand ratio complexes. researchgate.net

Table of Formation Constants for M(II/III)-BDCA Complexes

| Metal Ion | Formation Constant (log K₁) |

|---|---|

| Cr(III) | 3.35 |

| Mn(II) | 3.05 |

| Co(II) | 3.05 |

| Ni(II) | 2.89 |

| Cu(II) | 2.93 |

| Zn(II) | 2.88 |

| Cd(II) | 2.89 |

(Data sourced from a potentiometric study using the Irving-Rossotti method) researchgate.net

Factors Influencing Complex Stability

The stability of metal complexes with N-Benzylidene-4-chloroaniline is influenced by several factors, primarily related to the properties of both the metal ion and the ligand itself. irejournals.comiipseries.org

Nature of the Metal Ion: The stability of the complexes is highly dependent on the central metal ion's properties, such as its charge and ionic radius. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radius and the increase in crystal field stabilization energy across the series.

Nature of the Ligand: The electronic properties of the Schiff base ligand are crucial. The basicity of the azomethine nitrogen atom directly impacts its ability to donate its lone pair of electrons to the metal ion. iipseries.org The presence of a chloro substituent on the aniline (B41778) ring of N-Benzylidene-4-chloroaniline plays a significant role. As an electron-withdrawing group, the chlorine atom reduces the electron density on the nitrogen atom. niscpr.res.inresearchgate.net This decrease in basicity (reflected in a lower pKa value for the ligand) generally leads to the formation of less stable complexes compared to ligands with electron-donating groups. niscpr.res.in For example, a study on related Schiff bases showed that N-(2-hydroxy-5-bromobenzylidene)-4-chloroaniline, with its electron-withdrawing chloro group, had a lower pK value and formed less stable complexes than a similar ligand with an electron-donating methyl group. niscpr.res.in The structure of the ligand and the formation of chelate rings, if possible, also greatly enhance stability. irejournals.com

Proposed Geometrical Structures of Metal Complexes (e.g., Octahedral)

The geometry of metal complexes containing N-Benzylidene-4-chloroaniline and related Schiff bases is primarily determined by the coordination number of the central metal ion and the nature of the ligands involved. Spectroscopic and magnetic studies are crucial in elucidating these structures. The most commonly proposed geometries for these complexes are octahedral and tetrahedral.

Studies on various metal complexes have suggested the following structures:

Octahedral Geometry : This is a common geometry for transition metal complexes, particularly for Co(II) and Ni(II). For instance, Co(II) complexes with related Schiff bases have been shown to possess a high-spin octahedral environment based on magnetic moment values. chemrevlett.com Similarly, Ni(II) complexes are also frequently assigned an octahedral structure. chemrevlett.com In these arrangements, the metal ion is coordinated to six donor atoms. In the case of mixed ligand complexes, this can involve the nitrogen atom of the azomethine group from the Schiff base, alongside other ligands like 2-aminophenol (B121084) or salicylaldehyde (B1680747) derivatives. rasayanjournal.co.inresearchgate.net

Tetrahedral Geometry : This geometry is often proposed for complexes with metal ions like Zn(II), Cd(II), and Hg(II). al-kindipublisher.com In these cases, the central metal ion is coordinated to four ligand donor atoms.

The table below summarizes the proposed geometries for metal complexes involving Schiff bases derived from or related to N-Benzylidene-4-chloroaniline.

| Metal Ion | Proposed Geometry | Supporting Evidence | Reference |

| Co(II) | Octahedral | Magnetic Moment, Electronic Spectra | chemrevlett.com |

| Ni(II) | Octahedral | Magnetic Moment, Electronic Spectra | chemrevlett.com |

| Cu(II) | Distorted Octahedral | Single-crystal X-ray diffraction | researchgate.net |

| Zn(II) | Tetrahedral | Spectroscopic Studies | al-kindipublisher.com |

| Cd(II) | Tetrahedral | Spectroscopic Studies | al-kindipublisher.com |

| Hg(II) | Tetrahedral | Spectroscopic Studies | al-kindipublisher.com |

This table is generated based on findings for related Schiff base complexes.

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) is a fundamental model used to describe the electronic structure of transition metal complexes. It provides an understanding of the d-orbital splitting that occurs when ligands coordinate to a central metal ion, which in turn explains the electronic spectra, magnetic properties, and preferred geometries of the complexes.

For metal complexes of N-Benzylidene-4-chloroaniline, the electronic structure is typically investigated using UV-Visible spectroscopy. The electronic spectra of these complexes exhibit characteristic absorption bands that provide valuable information. These bands are generally categorized into two types:

Ligand-based Transitions : These are high-intensity bands usually found in the ultraviolet region and are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the azomethine (-CH=N-) group of the Schiff base ligand. researchgate.netdergipark.org.tr

d-d Transitions : These transitions occur between the split d-orbitals of the central metal ion. They are typically observed in the visible region and are much weaker in intensity than ligand-based transitions. The number and energy of these d-d bands are indicative of the geometry of the complex and the strength of the ligand field. For example, the electronic spectra of Co(II) and Ni(II) complexes are often used to confirm their octahedral geometry. chemrevlett.com

The parameters of Ligand Field Theory, such as the crystal field splitting parameter (Dq) and the Racah inter-electronic repulsion parameter (B), can be derived from the analysis of these d-d electronic spectra. acs.org These parameters quantify the energy separation of the d-orbitals and the extent of electron-electron repulsion, respectively.

Magnetic susceptibility measurements further complement the electronic spectral data. The measured magnetic moment of a complex helps in determining the number of unpaired electrons, which provides insights into the spin state (high-spin or low-spin) and the coordination environment of the metal ion. For example, a magnetic moment value of 4.58 B.M. for a Co(II) complex is consistent with a high-spin ion in an octahedral environment. chemrevlett.com

Theoretical methods, such as Density Functional Theory (DFT), have also been employed to model the electronic structure of these complexes. These calculations can predict the optimized geometry, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and simulate the electronic absorption spectra, providing a deeper understanding that often corroborates experimental findings. al-kindipublisher.comdergipark.org.tr

Investigation of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity Studies (in vitro)

The in vitro antimicrobial potential of N-Benzylidene-4-chloroaniline has been evaluated against a range of microorganisms, including both bacteria and fungi. These studies provide foundational knowledge on its spectrum of activity and efficacy.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research has demonstrated that N-Benzylidene-4-chloroaniline exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, its antibacterial potency has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Studies have reported a MIC value of 32 µg/mL for N-Benzylidene-4-chloroaniline against the Gram-positive bacterium Staphylococcus aureus. Against the Gram-negative bacterium Escherichia coli, a MIC value of 64 µg/mL has been recorded. These findings indicate a degree of antibacterial activity, with a seemingly greater effect on the Gram-positive strain tested.

| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 32 | |

| Escherichia coli | Gram-Negative | 64 |

Antifungal Efficacy Against Fungal Species

The antifungal properties of N-Benzylidene-4-chloroaniline have also been investigated. One study evaluated its activity against the fungal species Candida albicans and Aspergillus niger. The results, presented as zones of inhibition, suggest that the compound possesses antifungal potential. scispace.com

At a concentration of 50 µg/ml, N-Benzylidene-4'-chloro-aniline showed a zone of inhibition of 10 mm against C. albicans and 12 mm against A. niger. scispace.com When the concentration was increased to 100 µg/ml, the zones of inhibition were 11 mm and 13 mm, respectively. scispace.com While these results indicate activity, it is noted that the efficacy was moderate compared to the standard drug used in the study. scispace.com

| Fungal Species | Concentration (µg/ml) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Candida albicans (NCIM 3471) | 50 | 10 | scispace.com |

| 100 | 11 | ||

| Aspergillus niger (NCIM 1196) | 50 | 12 | scispace.com |

| 100 | 13 |

Mechanisms of Antimicrobial Action (General, not patient-specific)

The precise mechanism of antimicrobial action for N-Benzylidene-4-chloroaniline has not been extensively elucidated in the reviewed literature. However, for the broader class of Schiff bases, several general mechanisms have been proposed. The biological activity of these compounds is often attributed to the presence of the azomethine (-C=N-) group.

One widely accepted theory is that the azomethine nitrogen atom can form hydrogen bonds with the active centers of cellular constituents, such as enzymes, leading to interference with normal cell processes. This interaction can disrupt crucial metabolic pathways, ultimately inhibiting the growth of the microorganism.

Anti-Enzyme Activities

The investigation of the inhibitory effects of chemical compounds on specific enzymes is a critical area of pharmaceutical research. For N-Benzylidene-4-chloroaniline, the following sections outline the available information regarding its anti-enzyme activities.

Carbonic Anhydrase (CA) Isoenzyme Inhibition Studies (hCA-I and hCA-II)

Based on the reviewed scientific literature, there are no specific studies available that have investigated the inhibitory activity of N-Benzylidene-4-chloroaniline on the human carbonic anhydrase isoenzymes hCA-I and hCA-II. While research has been conducted on various other Schiff base derivatives and their interactions with carbonic anhydrases, data pertaining specifically to N-Benzylidene-4-chloroaniline is currently not documented. nih.govresearchgate.netscispace.com Therefore, its potential as an inhibitor for these particular enzymes remains uncharacterized.

Antioxidant Activity Assays

The antioxidant potential of N-Benzylidene-4-chloroaniline and its derivatives is primarily evaluated through a variety of in vitro assays that measure the compound's ability to neutralize free radicals. The most commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

The DPPH assay is a widely used spectrophotometric method to determine the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from violet to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the compound.

The ABTS assay is another common method that involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants capable of donating electrons or hydrogen atoms to this radical cation will reduce it back to its colorless neutral form. The extent of decolorization, measured spectrophotometrically, indicates the antioxidant capacity. This assay is applicable to both hydrophilic and lipophilic antioxidants.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex. The intensity of the color, measured by absorbance, is directly related to the reducing power of the antioxidant compound.

While specific antioxidant activity data for N-Benzylidene-4-chloroaniline is limited in the reviewed literature, studies on closely related Schiff bases provide insights into their potential activity. For instance, derivatives of benzylidene-aniline with hydroxyl or methoxy (B1213986) substituents often exhibit significant antioxidant properties in these assays. jetir.org The activity is typically quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant potency.

General Mechanisms of Interaction with Biological Systems

The biological activities of N-Benzylidene-4-chloroaniline and related Schiff bases are underpinned by their chemical reactivity and structural features, which dictate their interactions with biological molecules.

A key aspect of the interaction of Schiff bases with biological systems is the nature of the azomethine (-C=N-) group. This imine bond possesses a nucleophilic nitrogen atom and an electrophilic carbon atom, making it a site for potential interactions with various biological molecules. gsconlinepress.comresearchgate.net One of the significant modes of interaction is the potential for covalent bond formation with nucleophiles . Biological nucleophiles, such as the thiol groups (-SH) in cysteine residues of proteins or glutathione, can attack the electrophilic carbon of the imine bond. This can lead to the formation of a covalent adduct, thereby altering the structure and function of the biological target. This mechanism is crucial in various biological activities, including enzyme inhibition.

Structure-Activity Relationship (SAR) Derivations

The structure-activity relationship (SAR) for N-Benzylidene-4-chloroaniline and its analogs helps in understanding how chemical structure influences biological potency. This understanding is crucial for the design of more active compounds.

Influence of Substituents on Biological Potency

The type and position of substituents on the aromatic rings of benzylidene aniline (B41778) derivatives play a pivotal role in their biological activity.

Electron-donating groups (e.g., -OH, -OCH₃) on the benzylidene ring generally enhance the antioxidant activity of Schiff bases. These groups can readily donate a hydrogen atom or an electron to stabilize free radicals. For instance, the presence of a hydroxyl group in the ortho or para position to the azomethine group can significantly increase radical scavenging capacity due to the formation of a stable phenoxy radical through resonance.

Electron-withdrawing groups (e.g., -Cl, -NO₂) have a more complex influence. While a chloro group, as an electron-withdrawing substituent, can enhance certain biological activities by increasing the reactivity of the imine bond, its effect on antioxidant activity can be variable. nih.gov In some cases, electron-withdrawing groups can decrease antioxidant potency by making the donation of a hydrogen atom or electron more difficult. The position of the substituent is also critical; for example, a chloro group at the para-position of the aniline ring, as in N-Benzylidene-4-chloroaniline, will have a different electronic influence compared to a substituent at the ortho or meta position.

To illustrate the effect of substituents, the following table summarizes hypothetical antioxidant activity data for various substituted benzylidene anilines based on general trends reported in the literature.

| Compound | Substituent on Benzylidene Ring | Substituent on Aniline Ring | Antioxidant Activity (Hypothetical IC₅₀ in µM) |

| N-Benzylidene-aniline | H | H | >100 |

| N-(4-Hydroxybenzylidene)-aniline | 4-OH | H | 25 |

| N-(4-Methoxybenzylidene)-aniline | 4-OCH₃ | H | 45 |

| N-Benzylidene-4-chloroaniline | H | 4-Cl | 80 |

| N-(4-Hydroxybenzylidene)-4-chloroaniline | 4-OH | 4-Cl | 30 |

This table is for illustrative purposes and the IC₅₀ values are hypothetical, based on general SAR principles.

Role of Molecular Geometry in Biological Recognition

The three-dimensional structure, or molecular geometry , of N-Benzylidene-4-chloroaniline and its derivatives is a key determinant of their biological recognition and, consequently, their activity. The planarity of the molecule, or lack thereof, influences how it fits into the binding site of a biological target, such as an enzyme or a receptor.

Schiff bases derived from aromatic aldehydes and anilines are generally not perfectly planar. The two aromatic rings are twisted with respect to each other, and the extent of this twist is defined by the dihedral angle. This conformation is a result of a balance between the steric hindrance of the substituents and the electronic effects that favor conjugation and planarity. The planarity of the ring system can be crucial for activities like DNA intercalation, where a flat molecule can slide between the base pairs of the DNA double helix. rsc.org

Applications in Materials Science

Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) activity are of great interest for applications in optical signal processing, data storage, and laser technology. The N-benzylideneaniline family of compounds, including N-Benzylidene-4-chloroaniline, are studied for these properties due to their extended π-electron conjugation, which facilitates intramolecular charge transfer (ICT) – a key requirement for second- and third-order NLO effects.

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical measure of a material's NLO activity. While data for the parent N-Benzylidene-4-chloroaniline is not extensively reported, several of its derivatives have been shown to be potent SHG materials, often benchmarked against the inorganic standard, potassium dihydrogen phosphate (B84403) (KDP).

For instance, the introduction of methyl and methoxy (B1213986) groups to the core structure significantly impacts SHG efficiency. A derivative, 4-chloro-4-methyl benzylidene aniline (B41778), was found to have an SHG efficiency 7.5 times that of KDP. researchgate.net Similarly, 4-chloro-4'-methoxy benzylideneaniline (B1666777) (CMOBA) exhibits an efficiency 3.7 times that of KDP. researchgate.netresearchgate.net The addition of a strong electron-withdrawing nitro group, as in 4-nitrobenzylidene-4-chloroaniline, also results in a material with good SHG capabilities. researchgate.net These findings underscore that the N-benzylideneaniline core, when appropriately substituted with electron-donating and electron-withdrawing groups to enhance the molecular dipole moment, is a promising scaffold for high-efficiency SHG crystals.

Table 1: SHG Efficiency of N-Benzylideneaniline Derivatives

| Compound | SHG Efficiency (vs. KDP) |

|---|---|

| 4-chloro-4-methyl benzylidene aniline | 7.5 times |

| 4-chloro-4'-methoxy benzylideneaniline (CMOBA) | 3.7 times |

This interactive table summarizes the Second Harmonic Generation (SHG) efficiency of various derivatives compared to the standard material, KDP.

The NLO response of a molecule is fundamentally determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational studies using Density Functional Theory (DFT) are often employed to predict these properties.

For the precursor molecule, p-chloroaniline, the calculated first hyperpolarizability (β) is 12.8405 D. jmaterenvironsci.com For derivatives of N-Benzylidene-4-chloroaniline, the values are significantly higher, demonstrating the enhancement of NLO properties upon forming the Schiff base. For example, 4-chloro-4'-bromobenzylidene aniline has a calculated β value 3.6 times that of urea. researchgate.net Another derivative, 4-chloro-4'methoxy benzylideneaniline (CMOBA), was found to have a two-photon absorption coefficient (β) of 3 × 10⁻¹² m/W, indicating a strong third-order NLO response. researchgate.net These studies highlight that the delocalization of π-electrons across the imine bridge and the intramolecular charge transfer between the substituted phenyl rings are crucial for the large hyperpolarizability values observed in this class of compounds. researchgate.net

Table 2: NLO Properties of Related Aniline and Benzylidene Aniline Compounds

| Compound | Property | Value | Reference |

|---|---|---|---|

| p-chloroaniline | First Hyperpolarizability (β) | 12.8405 D | jmaterenvironsci.com |

| 4-chloro-4'-bromobenzylidene aniline | First Hyperpolarizability (β) | 3.6 x urea | researchgate.net |

This interactive table presents key nonlinear optical coefficients for compounds related to N-Benzylidene-4-chloroaniline, as determined by theoretical and experimental methods.

Materials with strong third-order NLO properties, particularly a large nonlinear absorption coefficient, are candidates for optical limiting applications. Optical limiters are devices that exhibit high transmittance at low input laser intensities but low transmittance at high intensities, thereby protecting sensitive optical sensors and human eyes from intense laser radiation.

The mechanism often involves two-photon absorption (TPA) or excited-state absorption (ESA). Studies on derivatives such as 4-Fluoro-N-[4-(diethylamino)benzylidene]aniline (FDEABA) and 4-chloro-4'dimethylamino-benzylidene aniline (CDMABA) have demonstrated strong optical limiting behavior through Z-scan measurements. thermofisher.comresearchgate.net The measurement of a significant two-photon absorption coefficient in 4-chloro-4'methoxy benzylideneaniline further supports the potential of this structural class for optical limiting applications. researchgate.net

Liquid Crystalline Behavior and Phase Transitions

Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals. The rod-like molecular shape of N-Benzylidene-4-chloroaniline makes it a potential building block (mesogen) for liquid crystalline materials. While the parent compound itself may not exhibit liquid crystal phases, its structure is frequently incorporated into more complex molecules that do. researchgate.net

For example, a series of non-symmetric liquid crystal dimers, N-(4-(n-(4-(benzothiazol-2-yl)phenoxy)alkyloxy)-benzylidene)-4-chloroanilines, have been synthesized. researchgate.netontosight.aiontosight.ai These molecules, which contain the N-benzylidene-4-chloroaniline unit, exhibit enantiotropic nematic phases. researchgate.netontosight.aiontosight.ai For dimers with longer flexible alkyl spacers (n=8, 10, 12), both nematic and smectic A phases are observed. researchgate.netontosight.ai Similarly, other derivatives like N-[4-(4-n-Alkoxybenzoyloxy)-2-hydroxy-benzylidene]-chloroanilines and mesogenic Schiff base esters with a terminal chloro group show rich smectic polymorphism, including smectic A and smectic B phases. fabad.org.tr The specific mesophases and transition temperatures are highly dependent on the length and nature of the terminal groups attached to the core structure.

Table 3: Phase Transitions in Liquid Crystalline Derivatives

| Compound Class | Mesophase(s) Observed | Transition Type |

|---|---|---|

| N-(4-(n-(...))alkyloxy)-benzylidene)-4-chloroaniline dimers | Nematic, Smectic A | Enantiotropic |

| N-[4-(4-n-Alkoxybenzoyloxy)-2-hydroxybenzylidene]-chloroanilines | Nematic, Smectic C, Smectic A | Enantiotropic |

This interactive table outlines the types of liquid crystal phases and transition behaviors observed in various series of compounds derived from the N-Benzylidene-4-chloroaniline structure.

Role as Intermediates in Advanced Organic Synthesis (Beyond basic synthesis)

Beyond its direct use in materials, N-Benzylidene-4-chloroaniline is a valuable intermediate in advanced organic synthesis for creating more complex molecular architectures. researchgate.net Its imine functionality serves as a reactive handle for constructing heterocyclic systems.

A notable example is its use in the Povarov reaction, a powerful method for synthesizing tetrahydroquinolines, which are core structures in many biologically active compounds. N-Benzylidene-4-chloroaniline acts as the dienophile component in a [4+2] cycloaddition reaction with an electron-rich alkene. Specifically, it has been used in a highly enantioselective Povarov reaction co-catalyzed by a chiral sulfinamidourea and a strong Brønsted acid, yielding pyrrolidinone-substituted tetrahydroquinolines with high diastereoselectivity. sigmaaldrich.com This application demonstrates the utility of N-Benzylidene-4-chloroaniline in complex, stereocontrolled synthesis routes to access valuable chemical entities.

Applications in Dyes and Pigments (General chemical utility)

The chromophoric azomethine group (-CH=N-) and the extended aromatic system of N-Benzylidene-4-chloroaniline make it and its precursors relevant to the field of dyes and pigments. The precursor, 4-chloroaniline (B138754), is a known intermediate in the production of azo dyes and pigments. dergipark.org.tr

More directly, azo dyes containing an imine group have been synthesized by coupling the diazonium salt of p-chloroaniline with p-hydroxybenzylidene aniline. dergipark.org.trgoogle.com The resulting molecules are azo-azomethine dyes, where the N-benzylideneaniline framework is integrated into a larger, more complex chromophoric system. dergipark.org.tr Furthermore, patents describe the formation of chromium complex dyes that incorporate azomethine compounds derived from aldehydes and amines like 4-chloroaniline. These applications leverage the stable, conjugated nature of the N-benzylideneaniline structure to create colored compounds for various industrial uses, including textiles.

Compound Index

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| N-Benzylidene-4-chloroaniline |

| 4-chloroaniline |

| Benzaldehyde (B42025) |

| Potassium Dihydrogen Phosphate (KDP) |

| 4-chloro-4-methyl benzylidene aniline |

| 4-chloro-4'-methoxy benzylideneaniline (CMOBA) |

| 4-nitrobenzylidene-4-chloroaniline |

| p-Chloroanilinium Ethanoate (CAE) |

| Urea |

| 4-chloro-4'-bromobenzylidene aniline |

| 4-Fluoro-N-[4-(diethylamino)benzylidene]aniline (FDEABA) |

| 4-chloro-4'dimethylamino-benzylidene aniline (CDMABA) |

| N-(4-(n-(4-(benzothiazol-2-yl)phenoxy)alkyloxy)-benzylidene)-4-chloroanilines |

| N-[4-(4-n-Alkoxybenzoyloxy)-2-hydroxy-benzylidene]-chloroanilines |

| 4-methoxybenzylidene-4-chloroaniline |

| Tetrahydroquinoline |

| p-hydroxybenzylidene aniline |

This table lists the chemical compounds mentioned throughout the article.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes for N-Benzylidene-4-chloroaniline and its derivatives. While conventional synthesis involves the condensation of 4-chloroaniline (B138754) and benzaldehyde (B42025), often requiring prolonged reaction times and harsh conditions, emerging strategies offer significant improvements. rjpbcs.comupdatepublishing.com

Key areas for exploration include:

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts presents a significant opportunity. For instance, fly-ash supported p-toluenesulfonic acid (fly-ash:PTS) has been successfully used for the microwave-assisted, solvent-free synthesis of substituted benzylidene-4-chloroanilines, achieving yields of over 85-92%. ajol.infosemanticscholar.org Further investigation into novel catalytic systems, such as metal-organic frameworks (MOFs), functionalized nanoparticles, and supported ionic liquids, could lead to even higher yields and selectivities under milder conditions. The use of CaAl₂O₄ nanophosphors as a recyclable catalyst for Schiff base synthesis also represents a promising green chemistry approach. tandfonline.com

Advanced Energy Sources: Microwave and ultrasound irradiation have already been shown to accelerate Schiff base formation, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.com Future work could optimize these conditions and explore other non-conventional energy sources like mechanochemistry (grinding) and photochemistry to drive the synthesis. tandfonline.comuniv-ouargla.dz

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. Adapting the synthesis of N-Benzylidene-4-chloroaniline to flow systems could enable on-demand production and facilitate the rapid screening of reaction conditions and catalysts.

Tandem and One-Pot Reactions: Designing multi-step reactions that occur in a single pot without the isolation of intermediates can significantly improve efficiency. For example, reductive imination reactions using cobalt nanoparticles on a titanium dioxide support can produce N-benzylideneaniline derivatives directly from nitroarenes and benzaldehyde. mdpi.com Exploring similar tandem processes starting from readily available precursors for N-Benzylidene-4-chloroaniline would be a valuable pursuit.

Advanced Spectroscopic and Structural Techniques for Deeper Insights

A thorough understanding of the structural and electronic properties of N-Benzylidene-4-chloroaniline is crucial for predicting its behavior and designing new applications. While standard techniques like FT-IR, NMR, and UV-Vis are routinely used, future research will benefit from the application of more advanced methods. semanticscholar.orgresearchgate.net

Solid-State NMR (ssNMR): For derivatives that are difficult to crystallize or are intended for use in solid-state devices, ssNMR can provide invaluable information about the local structure, polymorphism, and molecular dynamics in the solid phase.

Advanced X-ray Diffraction Techniques: Single-crystal X-ray diffraction provides definitive structural data, such as the monoclinic crystal system determined for (E)-N-benzylidene-4-chloroaniline. researchgate.net Future studies could employ techniques like powder X-ray diffraction (PXRD) to analyze polycrystalline materials and variable-temperature crystallography to study phase transitions and dynamic processes in the solid state.

In-situ Spectroscopy: Combining spectroscopic techniques (e.g., Raman, FT-IR) with reaction monitoring will allow for real-time analysis of the synthetic process. This can provide mechanistic insights into catalyst behavior and reaction kinetics, facilitating the optimization of novel synthetic pathways.

Chiroptical Spectroscopy: For chiral derivatives of N-Benzylidene-4-chloroaniline, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) will be essential for determining their absolute configuration and studying their interactions with biological macromolecules.

Integrated Computational-Experimental Approaches for Property Prediction

The synergy between computational modeling and experimental validation is a powerful tool for accelerating materials discovery. For N-Benzylidene-4-chloroaniline, integrated approaches can guide the synthesis of new derivatives with targeted properties.

Density Functional Theory (DFT): DFT calculations are increasingly used to predict molecular geometries, vibrational frequencies, and electronic properties of Schiff bases. bohrium.com These studies can elucidate structure-property relationships, for example, by calculating HOMO-LUMO energy gaps to predict chemical reactivity and electronic transitions. researchgate.nettandfonline.com Future work can expand these models to larger, more complex derivatives and systems.

Time-Dependent DFT (TD-DFT): This method can predict the electronic absorption spectra of molecules, aiding in the interpretation of experimental UV-Vis data and the design of new dyes and optical materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By correlating structural descriptors (e.g., Hammett constants, F and R parameters) with experimental data (e.g., spectral shifts, biological activity), QSAR models can be developed to predict the properties of unsynthesized derivatives. semanticscholar.org This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics: In the context of biological activity, molecular docking simulations can predict the binding modes and affinities of N-Benzylidene-4-chloroaniline derivatives with specific protein targets. tandfonline.commdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing deeper mechanistic insights.

Design and Synthesis of N-Benzylidene-4-chloroaniline Derivatives with Tuned Properties

The core structure of N-Benzylidene-4-chloroaniline is a versatile scaffold that can be chemically modified to fine-tune its physicochemical and biological properties. Future research will focus on the rational design and synthesis of novel derivatives.

The primary synthetic route involves the condensation of substituted benzaldehydes with 4-chloroaniline or the reaction of benzaldehyde with substituted anilines. rjpbcs.comupdatepublishing.com This modularity allows for systematic variation of substituents on either aromatic ring.

Table 1: Strategies for Derivative Synthesis and Property Tuning

| Modification Strategy | Target Property | Rationale |

|---|---|---|

| Introduction of Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Enhanced Nonlinear Optical (NLO) Properties, Altered Electronic Spectra | Increases molecular polarizability and can induce a bathochromic (red) shift in absorption spectra. scirp.org |

| Introduction of Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Modified Biological Activity, Altered Reactivity | Can enhance antimicrobial activity and affects the electron density of the imine bond. wiserpub.comnih.gov |

| Incorporation of Heterocyclic Rings | Expanded Biological Activity, Novel Coordination Chemistry | Heterocycles are common pharmacophores that can introduce new binding interactions and metal coordination sites. tandfonline.com |

| Attachment of Bulky Groups | Steric Control, Modified Crystal Packing | Can influence molecular conformation and solid-state properties, potentially leading to new polymorphs or liquid crystalline phases. |

| Formation of Metal Complexes | Enhanced Biological Activity, Catalytic Applications | Coordination with metal ions (e.g., Cu(II), Zn(II)) often enhances the biological activity of Schiff bases and can create new catalysts. bohrium.compjoes.com |

By systematically applying these strategies, libraries of derivatives can be created and screened for improved performance in specific applications, from pharmaceuticals to advanced materials.

Expanding Biological Activity Spectrum and Mechanistic Elucidation

Derivatives of N-benzylideneaniline have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties. rjpbcs.comresearchgate.net Future research will aim to expand this spectrum and gain a deeper understanding of the underlying mechanisms of action.

Screening Against New Targets: Derivatives should be screened against a broader range of pathogens, including drug-resistant bacterial and fungal strains, as well as different types of cancer cell lines and viruses. For example, specific substituted N-benzylideneanilines have shown promising antifungal activity against Aspergillus niger and Penicillium chrysogenum. rjpbcs.com

Mechanistic Studies: Identifying the specific molecular targets is crucial for drug development. Techniques like molecular docking can suggest potential protein targets. mdpi.com These hypotheses can then be tested experimentally using enzyme inhibition assays, gene expression analysis, and other biochemical methods.

Combating Biofilm Formation: Bacterial biofilms are a major challenge in clinical settings. Research into the ability of N-Benzylidene-4-chloroaniline derivatives to inhibit or disrupt biofilm formation is a promising avenue. nih.gov Studies have shown that derivatives with electronegative substituents, such as chloro groups, can exhibit good fungal antibiofilm activity. nih.gov

Table 2: Reported In Vitro Biological Activities of Selected N-Benzylideneaniline Derivatives

| Compound | Activity | Target Organism/Assay | Reference |

|---|---|---|---|

| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine | Antibacterial | Escherichia coli (comparable to Penicillin) | rjpbcs.comresearchgate.net |

| Various substituted N-benzylideneanilines | Antifungal | Aspergillus niger, Penicillium chrysogenum | rjpbcs.com |

| Various substituted N-benzylideneanilines | Antioxidant | DPPH Radical Scavenging Assay (Moderate to Mild Activity) | rjpbcs.comresearchgate.net |

Development of N-Benzylidene-4-chloroaniline Based Advanced Materials

The unique electronic and structural properties of the N-benzylideneaniline scaffold make it an attractive candidate for the development of advanced functional materials.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizability are essential for applications in optoelectronics and photonics. The donor-π-acceptor structure inherent in many Schiff bases makes them promising for third-order NLO applications. scirp.org Future work should focus on synthesizing derivatives with enhanced NLO properties and growing high-quality single crystals for device fabrication. researchgate.netscirp.org

Dye-Sensitized Solar Cells (DSSCs): Organic dyes are a critical component of DSSCs. The tunability of the absorption spectrum of N-Benzylidene-4-chloroaniline derivatives through substituent modification makes them interesting candidates for use as sensitizers. tandfonline.com Research should target derivatives with strong absorption in the visible spectrum and appropriate energy levels for efficient electron injection.

Chemosensors: The imine nitrogen and aromatic rings can act as binding sites for specific ions or molecules. By incorporating fluorophores or chromophores into the structure, derivatives can be designed to signal the presence of an analyte through a change in color or fluorescence, with applications in environmental monitoring and medical diagnostics.

Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the N-Benzylidene-4-chloroaniline core, it may be possible to induce liquid crystalline phases. These materials are fundamental to display technologies and could find use in optical switching and smart windows.

Green Chemistry and Sustainable Synthesis Challenges and Opportunities

Adopting the principles of green chemistry is essential for the future of chemical synthesis. The production of N-Benzylidene-4-chloroaniline and its derivatives presents both challenges and significant opportunities for sustainable innovation. researchgate.net

Solvent Selection: Traditional syntheses often use volatile and toxic organic solvents. A key goal is to replace these with greener alternatives like water, ethanol (B145695), ionic liquids, or to eliminate the solvent entirely. pjoes.comresearchgate.netrsc.org Solvent-free methods, such as grinding or solid-state reactions, are particularly attractive. tandfonline.comuniv-ouargla.dz

Catalyst Reusability: The development of robust, heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a cornerstone of green chemistry. ajol.infosemanticscholar.orgtandfonline.com Research should focus on improving the stability and lifespan of these catalysts. For example, fly-ash:PTS catalysts have been shown to be reusable for up to five runs with minimal loss of activity. semanticscholar.org

Atom Economy and Waste Reduction: Future synthetic strategies should be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. One-pot and tandem reactions are excellent approaches to improve atom economy. tandfonline.commdpi.com

Use of Renewable Feedstocks: Exploring the use of bio-derived aldehydes and amines as starting materials would significantly enhance the sustainability of the synthesis. Natural acids from sources like grape and mango juice have been explored as catalysts for Schiff base synthesis, highlighting the potential for bio-based reagents. researchgate.net

Table 3: Comparison of Synthesis Methods for Schiff Bases

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent (e.g., ethanol) | Well-established | rjpbcs.com |

| Microwave Irradiation | Solvent-free or with ionic liquid | Faster reaction times (minutes vs. hours), higher yields | ajol.infotandfonline.com |

| Ultrasound Irradiation | Solvent-based | Improved yields and shorter reaction times | tandfonline.com |

| Grinding (Mechanochemistry) | Solvent-free, mortar and pestle | Environmentally friendly, high yields (95-98%), no pollution | tandfonline.comuniv-ouargla.dz |

| Reusable Nanocatalyst | Reflux with CaAl₂O₄ nanophosphors | Environmentally friendly, convenient, high efficiency, reusable catalyst | tandfonline.com |

By addressing these challenges, the synthesis of N-Benzylidene-4-chloroaniline can become a model for the development of more sustainable chemical manufacturing processes.

Q & A

What are the optimized synthetic methodologies for N-Benzylidene-4-chloroaniline, and how do reaction conditions influence yield and purity?

Basic Research Question

N-Benzylidene-4-chloroaniline is synthesized via Schiff base formation between 4-chloroaniline and benzaldehyde. Key steps include:

- Dissolving 4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane).

- Adding benzaldehyde stoichiometrically under inert atmosphere.

- Using a catalytic acid (e.g., HCl) or dehydrating agent (molecular sieves) to drive imine formation.

- Maintaining low temperatures (0–5°C) to minimize side reactions like hydrolysis .

For advanced applications (e.g., asymmetric catalysis), anhydrous toluene and chiral catalysts (e.g., sulfinamidourea/Brønsted acid co-catalysts) at −40°C improve enantioselectivity . Yield optimization requires monitoring by TLC or NMR for intermediate stability.

How do spectroscopic and crystallographic techniques resolve structural ambiguities in N-Benzylidene-4-chloroaniline derivatives?

Advanced Research Question

Structural elucidation often involves:

- X-ray crystallography : Resolves tautomeric forms (e.g., molecular vs. ionic tautomers in HCl complexes) by analyzing bond lengths and protonation states .

- UV-Vis and EPR spectroscopy : Detects radical intermediates during redox reactions (e.g., nitroxide radicals in N-oxidation pathways) .

- NMR : Distinguishes between syn/anti imine conformers via coupling constants and NOE experiments. Contradictions in crystallographic data (e.g., solvent-dependent proton transfer) require multi-technique validation .

What experimental evidence supports competing N-oxidation vs. ring halogenation pathways in enzymatic reactions involving N-Benzylidene-4-chloroaniline?

Advanced Research Question

Chloride peroxidase catalyzes both pathways, with pH dictating dominance:

- N-Oxidation : Favored at pH ≥3.5, producing 4-chloronitrosobenzene via 4-chlorophenylhydroxylamine intermediates. Rate enhancement by Cl⁻/Br⁻ ions is pH-dependent .

- Ring Halogenation : Dominates at pH <3.5, yielding trihalogenated derivatives.

Methodological insights: - Use stopped-flow spectroscopy to track intermediate formation (e.g., hydroxylamine).

- Compare catalytic-center activities (kcat/Km) under varying pH and halide concentrations .

How do microbial degradation pathways for 4-chloroaniline (a precursor) inform bioremediation strategies for N-Benzylidene-4-chloroaniline?

Basic Research Question

4-Chloroaniline is degraded via modified ortho-cleavage pathways in bacteria (e.g., Pseudomonas putida):

- Step 1 : Oxidative deamination to 4-chlorocatechol by aniline oxygenase.

- Step 2 : Chlorocatechol 1,2-dioxygenase cleaves the aromatic ring, releasing Cl⁻ .

For N-Benzylidene-4-chloroaniline, analogous pathways may require imine hydrolysis to release 4-chloroaniline. Co-substrates (e.g., glucose) enhance microbial growth rates and degradation efficiency .

What contradictions exist in the reported degradation efficiencies of N-Benzylidene-4-chloroaniline analogs, and how can experimental design address them?

Advanced Research Question

Discrepancies arise from:

- Substrate specificity : Moraxella sp. degrades 4-chloroaniline but not 3,4-dichloroaniline due to steric hindrance .

- Cosubstrate effects : Degradation rates vary with carbon/nitrogen sources (e.g., acetate vs. ammonium).

Mitigation strategies : - Use isotopically labeled substrates (e.g., ¹⁴C-4-chloroaniline) to quantify mineralization.

- Standardize conditions (pH, temperature, inoculum size) across studies .

How does solvent polarity influence the molecular-ionic tautomerism of N-Benzylidene-4-chloroaniline derivatives?

Advanced Research Question

In polar solvents (e.g., DMSO), proton transfer in HCl complexes favors ionic tautomers (e.g., [Imine-H⁺][Cl⁻]), while nonpolar solvents (e.g., hexane) stabilize molecular forms.

Methodology :

- Monitor tautomer ratios via UV-Vis spectral shifts (e.g., λmax at 450 nm for ionic vs. 380 nm for molecular forms).

- Validate with X-ray diffraction in solvent-free crystalline states .

What are the challenges in crystallizing N-Benzylidene-4-chloroaniline for structural studies, and how are they overcome?

Basic Research Question

Challenges include:

- Polymorphism : Multiple crystal forms due to flexible imine linkage.

- Solvent inclusion : Polar solvents (e.g., ethanol) trap in lattice, distorting packing.

Solutions : - Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane).

- Add templating agents (e.g., crown ethers) to stabilize specific conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.